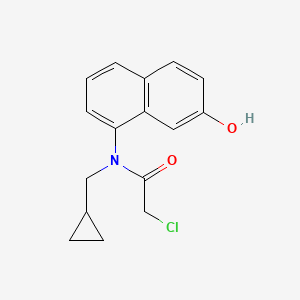
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as CPN, is a research chemical that has gained attention in the scientific community due to its potential therapeutic applications. CPN belongs to the class of naphthalene derivatives and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is not fully understood. However, it has been shown to modulate various biological pathways, including the NF-κB pathway, which is involved in inflammation and immune response. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its potential therapeutic applications. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and toxicity profile of 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide.
Méthodes De Synthèse
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide can be synthesized through a multi-step process starting from 1-naphthol. The first step involves the protection of the hydroxyl group using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The protected naphthol is then chlorinated using thionyl chloride to form 1-chloronaphthalene. The next step involves the addition of cyclopropylmethylamine to the chloronaphthalene, and the resulting amine is then acetylated using acetic anhydride to form 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been studied for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-9-16(20)18(10-11-4-5-11)15-3-1-2-12-6-7-13(19)8-14(12)15/h1-3,6-8,11,19H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFSGTNKSHIAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)
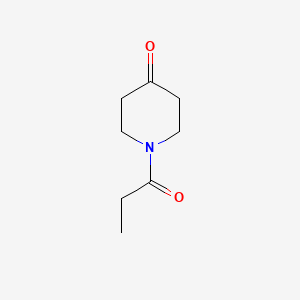
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)

![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
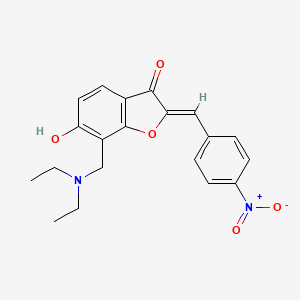
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
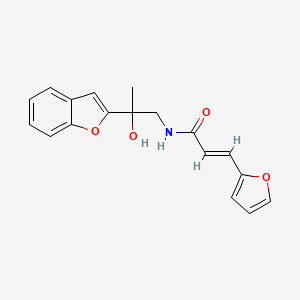

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol](/img/structure/B2622848.png)
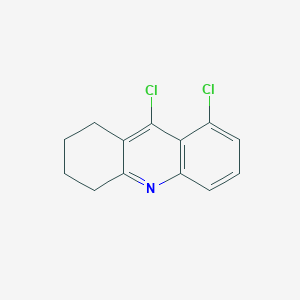
amine](/img/structure/B2622852.png)